7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide
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Overview
Description
7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide is a novel compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide typically involves multiple steps, starting with the preparation of the benzoyl-ureido intermediate. This intermediate is then reacted with heptanoic acid to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed to validate the synthesis and ensure the compound’s quality .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to modulate gene expression, making them valuable tools in epigenetics research .
Medicine: In medicine, this compound shows promise as a therapeutic agent for treating various diseases, including cancer. Its ability to inhibit HDACs can lead to the reactivation of tumor suppressor genes, making it a potential candidate for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting HDAC activity, this compound can alter the acetylation state of histones, leading to changes in chromatin structure and gene expression. This modulation of gene expression can result in various cellular effects, including cell cycle arrest, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-(3-Benzoyl-ureido)-heptanoic acid hydroxyamide include other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA), belinostat, panobinostat, and vorinostat .
Uniqueness: What sets this compound apart from other HDAC inhibitors is its unique structure, which allows for specific interactions with HDACs. This specificity can lead to more targeted effects and potentially fewer side effects compared to other HDAC inhibitors. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound for synthesizing new derivatives with enhanced properties .
Properties
Molecular Formula |
C15H21N3O4 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]benzamide |
InChI |
InChI=1S/C15H21N3O4/c19-13(18-22)10-6-1-2-7-11-16-15(21)17-14(20)12-8-4-3-5-9-12/h3-5,8-9,22H,1-2,6-7,10-11H2,(H,18,19)(H2,16,17,20,21) |
InChI Key |
XEBCJLKRZJZBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
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